3-Ethyl-4-methylpiperidine
Description
The Preeminent Role of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Chemical Biology Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the fields of modern organic synthesis and chemical biology. nih.govajchem-a.com Its prevalence is underscored by its presence in a vast number of biologically active compounds and natural products. ajchem-a.comtandfonline.com In the pharmaceutical industry, piperidine-containing compounds are integral to more than twenty classes of drugs. nih.gov The versatility of the piperidine scaffold stems from its sp3-hybridized state, allowing for a three-dimensional structure that is crucial for molecular recognition and biological activity. nih.govbohrium.com
Piperidin-4-ones, in particular, are highly valued as versatile building blocks in organic synthesis. The carbonyl group provides a reactive site for the introduction of various substituents into the six-membered ring, facilitating the creation of diverse molecular architectures. tandfonline.com The development of efficient and cost-effective methods for producing piperidine analogs is a significant focus in organic chemistry due to their wide-ranging pharmacological properties. ajchem-a.com Researchers continuously explore novel synthetic routes, including multicomponent reactions and green chemistry approaches, to access highly substituted piperidine analogs. ajchem-a.com These efforts are driven by the remarkable biological activities exhibited by synthetic piperidines, which include antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com
Structural Classification and Nomenclature of Piperidine Derivatives
Piperidine derivatives are classified based on the nature and position of substituents on the piperidine ring. The parent compound, piperidine, has the molecular formula (CH2)5NH. ijrst.com Its derivatives are named using systematic nomenclature, such as the Hantzsch-Widman system, which designates piperidine as "azinane". ijrst.com
The classification of these derivatives can be broadly categorized as follows:
Substituted Piperidines: These compounds feature one or more substituents attached to the carbon or nitrogen atoms of the piperidine ring. The position of substitution is indicated by a number, with the nitrogen atom typically designated as position 1.
Spiropiperidines: In these derivatives, the piperidine ring shares a single atom with another ring system.
Condensed Piperidines: These compounds have the piperidine ring fused to another ring, such as a benzene (B151609) ring, to form bicyclic or polycyclic structures like quinoline. nih.govslideshare.net
Piperidinones: This class of derivatives contains a carbonyl group within the piperidine ring. nih.gov
The stereochemistry of substituted piperidines is a critical aspect of their classification, as different stereoisomers can exhibit distinct biological activities. google.com The chair conformation is the preferred geometry for the piperidine ring, similar to cyclohexane. ijrst.com However, unlike cyclohexane, piperidine has two distinct chair conformations due to the nitrogen atom's lone pair of electrons and the attached hydrogen atom, which can be in either an axial or equatorial position. ijrst.com The relative stability of these conformers can be influenced by the solvent and the nature of the substituents. ijrst.com
Significance of Alkyl Substitution Patterns in Piperidine Rings, with Specific Reference to 3-Ethyl-4-methylpiperidine
Alkyl substitution patterns on the piperidine ring significantly influence the molecule's conformational preferences, physicochemical properties, and biological activity. The size, position, and stereochemistry of alkyl groups can dictate the molecule's three-dimensional shape, which is crucial for its interaction with biological targets. nih.gov
The introduction of alkyl groups can lead to steric hindrance, which affects the reactivity of the piperidine ring and its substituents. rsc.org For instance, bulky substituents at the 2 and 6 positions can shield the nitrogen atom and influence the bond dissociation energy of adjacent bonds. rsc.orgscispace.com The position of substitution also plays a critical role. For example, an alkyl group at the 3-position can cause a flattening of the ring around the C(2) and C(3) bond. asianpubs.org
The properties of this compound are influenced by its constituent alkyl groups. The ethyl and methyl groups contribute to the molecule's lipophilicity. The synthesis of this compound can be achieved through the catalytic hydrogenation of its corresponding pyridine (B92270) precursor, 3-ethyl-4-methylpyridine. nih.gov
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|
| This compound | C₈H₁₇N | 127.23 | ~145–150 (estimated) |
| 4-Methylpiperidine (B120128) | C₆H₁₃N | 99.17 | 124 |
| 3-Ethyl-4-methylpyridine | C₈H₁₁N | 121.18 | Not specified |
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-ethyl-4-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-6-9-5-4-7(8)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
SORSGGFKUBXRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCC1C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 4 Methylpiperidine and Its Analogues
Foundational Strategies for Piperidine (B6355638) Ring Construction
The construction of the piperidine ring can be broadly categorized into methods that build the ring from acyclic precursors (cyclization) and those that modify an existing aromatic pyridine (B92270) ring (hydrogenation).
Intramolecular and Intermolecular Cyclization Approaches
Cyclization reactions are a powerful tool for assembling the piperidine core, offering pathways to complex substitution patterns. These can be classified as either intramolecular, where a single molecule contains all the necessary components to form the ring, or intermolecular, where two or more molecules combine.
Intramolecular Cyclization involves a single reactant that undergoes ring closure to form the piperidine structure. This approach is advantageous for establishing stereochemistry. A variety of reactions fall under this category, including:
Reductive Amination: The intramolecular reaction of an amino group with a ketone or aldehyde functionality within the same molecule, followed by reduction, is a common method for forming the C-N bond of the piperidine ring.
Michael Addition: An intramolecular aza-Michael addition involves the attack of an amine onto an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring.
Prins and Carbonyl-Ene Cyclizations: These reactions can produce 3,4-disubstituted piperidines. For instance, the cyclization of certain aldehydes catalyzed by Lewis acids like MeAlCl₂ can yield trans-piperidines, while Prins cyclization using strong Brønsted acids like HCl can favor the formation of cis-piperidines nih.gov.
Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium-based catalysts, can form the piperidine ring by creating a new carbon-carbon double bond from a diene precursor.
Electroreductive Cyclization: This electrochemical method can synthesize piperidine derivatives from imines and terminal dihaloalkanes. The reaction proceeds through the reduction of the imine to a radical anion, which then attacks the dihaloalkane, leading to cyclization beilstein-journals.org. This offers a greener alternative to some traditional methods that may use toxic reagents beilstein-journals.org.
Intermolecular Cyclization , or annulation, involves the reaction of two or more separate components to construct the piperidine ring. A prominent example is the [5+1] annulation, where a five-atom component reacts with a one-atom component. For example, an iridium(III)-catalyzed "hydrogen borrowing" cascade reaction can form two new C-N bonds to construct the piperidine ring stereoselectively.
Catalytic Hydrogenation of Pyridine and Dihydropyridine Precursors
The catalytic hydrogenation of readily available pyridine and its derivatives is one of the most direct and economically viable routes to piperidines dtic.milnih.gov. This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas and a metal catalyst. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and, in the case of substituted pyridines, controlling stereoselectivity.
Palladium, particularly palladium on carbon (Pd/C), is a widely used and versatile catalyst for the hydrogenation of alkenes and aromatic systems, including pyridines masterorganicchemistry.comrsc.org. The process generally involves the chemisorption of both hydrogen and the pyridine substrate onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the ring masterorganicchemistry.com.
The efficiency and selectivity of Pd/C catalyzed hydrogenation can be significantly influenced by reaction conditions. For example, in the hydrogenation of pyridinecarbonitriles, the amount of acidic additive (like H₂SO₄) can be adjusted to selectively produce either the piperidylmethylamine (full reduction of both nitrile and pyridine ring) or the pyridylmethylamine (selective reduction of the nitrile group) rsc.org. The choice of solvent also plays a critical role; mixtures of water and organic solvents can affect reaction rates and product purity rsc.org.
| Pyridine Substrate | Catalyst | Conditions | Major Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| 4-Pyridinecarbonitrile | 10% Pd/C | H₂SO₄/Substrate (molar ratio) = 1.0, Water, 30 °C, 6 bar | 4-(Aminomethyl)piperidine | 98% Selectivity | rsc.org |
| 4-Pyridinecarbonitrile | 10% Pd/C | H₂SO₄/Substrate (molar ratio) = 0.5, Water, 30 °C, 6 bar | 4-(Aminomethyl)pyridine | 93% Selectivity | rsc.org |
| 3-Pyridinecarbonitrile | 10% Pd/C | H₂SO₄/Substrate (molar ratio) = 1.0, Water, 50 °C, 6 bar | 3-(Aminomethyl)piperidine | 76% Selectivity | rsc.org |
A variety of other transition metals are also highly effective for the hydrogenation of pyridines, often offering different reactivity and selectivity profiles compared to palladium.
Rhodium: Rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are highly active for pyridine hydrogenation, often under mild conditions nih.gov. Electrocatalytic systems using carbon-supported rhodium have demonstrated quantitative conversion of pyridine to piperidine at ambient temperature and pressure with high current efficiency nih.govacs.org.
Cobalt: Cobalt-based catalysts provide an earth-abundant alternative for hydrogenation reactions. For example, cobalt(II) complexes have been used for the double hydroboration of pyridines, leading to tetrahydropyridine derivatives.
Ruthenium: Ruthenium catalysts, including those based on Ru-pincer complexes, are active for the hydrogenation of various substrates acs.orgacs.org. Supported ruthenium nanoparticles have been used for the diastereoselective cis-hydrogenation of multi-substituted pyridines under mild conditions.
Iridium: Iridium complexes, particularly N,P-ligated and C,N-cyclometalated catalysts, have shown high stereoselectivity in the asymmetric hydrogenation of pyridines. These catalysts can operate under mild conditions and tolerate a wide range of functional groups.
Nickel: Nickel catalysts, such as Raney Nickel, are classic choices for pyridine hydrogenation, though they often require higher temperatures and pressures dtic.mil. More recently, electrochemical methods using nickel salts as catalysts have been developed, offering a milder and more economical approach nih.gov. Nickel(II) N-heterocyclic carbene (NHC) complexes have also been employed for the hydrogenation of substituted pyridines under mild conditions using phenylsilane as a reductant mdpi.com.
| Metal Catalyst | Catalyst System Example | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Rhodium | Rh/C (electrocatalytic) | Pyridine | Quantitative conversion at ambient temp/pressure. | nih.govacs.org |
| Ruthenium | Supported Ru nanoparticles | Multi-substituted pyridines | Diastereoselective cis-hydrogenation. | |
| Iridium | C,N-cyclometalated Ir complex | Functionalized pyridines | High functional group tolerance. | |
| Nickel | Ni(II)-NHC complex | 2-Acetylpyridine | Mild conditions with phenylsilane. | mdpi.com |
| Manganese | Lutidine-based chiral pincer Mn complexes | Ketones (for context on activity) | High activity (up to 9800 TON) and enantioselectivity. | nih.gov |
Metal-free reduction methods provide an important alternative to transition metal catalysis. Frustrated Lewis Pairs (FLPs), often composed of a bulky Lewis acid like B(C₆F₅)₃ and a Lewis base such as 2,6-lutidine, can activate H₂ for the reduction of various substrates, including CO₂ nih.govbirmingham.ac.uk.
Borenium ions, stabilized by mesoionic carbenes, can efficiently catalyze the reduction of substituted pyridines to piperidines. These reactions often utilize a combination of a hydrosilane and a hydrogen atmosphere. The mechanism is thought to involve a reversible hydrosilylation of the pyridine ring, which facilitates its full reduction. This approach avoids the use of transition metals and offers a distinct pathway for piperidine synthesis.
Radical-Mediated Amine Cyclization Pathways
Radical cyclizations offer a powerful and complementary approach to constructing piperidine rings, particularly for creating complex substitution patterns. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
A common strategy involves the 6-exo radical cyclization. For example, 7-substituted-6-aza-8-bromooct-2-enoates can undergo radical ring closure to form 2,4-disubstituted piperidines acs.orgorganic-chemistry.org. The choice of radical initiator and mediator, such as tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane, can significantly influence the diastereoselectivity of the cyclization, with the latter often providing enhanced selectivity for the trans product acs.org.
Manganese(III) acetate is another reagent widely used to initiate radical cyclizations by generating radicals from 1,3-dicarbonyl compounds, which can then add to unsaturated systems to form heterocyclic structures nih.gov. Furthermore, photoredox catalysis has emerged as a mild and efficient way to generate radicals for the synthesis of complex piperidines, including spirocyclic systems.
Multi-Component Reactions (MCRs) for Poly-substituted Piperidines
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the rapid generation of molecular complexity. Several MCR strategies have been developed for the synthesis of highly functionalized piperidine rings.
One notable approach involves a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org This one-pot synthesis provides a straightforward and efficient route to a diverse range of structurally interesting and pharmacologically significant piperidines. acs.org The reaction proceeds through a cascade of events, demonstrating the efficiency of MCRs in constructing complex heterocyclic systems from simple precursors.
Another efficient strategy is a four-component reaction for the synthesis of polysubstituted 2-piperidinones, which are valuable intermediates that can be further elaborated to piperidines. This reaction utilizes substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates. acs.org A key feature of this method is its high stereoselectivity, with the stereochemical outcome being dependent on the substitution pattern of the aromatic aldehyde. acs.org
Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method utilizes a 1,3-bis-trimethylsilylenol ether as a dienolate, which reacts with an aldehyde and a chiral amine to produce a chiral 2,3-dihydropyridinone. This intermediate serves as a versatile building block for the synthesis of a variety of chiral piperidine compounds. rsc.org
A novel four-component diastereoselective synthesis of pyridinium salts of piperidin-2-ones has also been reported, involving a Michael–Mannich cascade reaction of Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate. dntb.gov.uaresearchgate.net This reaction demonstrates high stereoselectivity, yielding a single diastereomer with three or four stereocenters. dntb.gov.uaresearchgate.net
| MCR Type | Reactants | Key Product | Reference |
| Pseudo five-component | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | Highly functionalized piperidines | acs.org |
| Four-component | Substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, dialkyl malonates | Polysubstituted 2-piperidinones | acs.org |
| Three-component | 1,3-bis-trimethylsilylenol ether, aldehydes, chiral amine | Chiral 2,3-dihydropyridinones | rsc.org |
| Four-component | Michael acceptors, pyridinium ylides, aromatic aldehydes, ammonium acetate | Pyridinium salts of piperidin-2-ones | dntb.gov.uaresearchgate.net |
[3+3] and [4+2] Cycloaddition Methodologies in Piperidine Synthesis
Cycloaddition reactions provide a powerful and convergent approach to the construction of cyclic systems, including the piperidine ring. Both [3+3] and [4+2] cycloaddition strategies have been successfully employed for the synthesis of functionalized piperidines.
A formal [3+3] cycloaddition reaction has been developed utilizing activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes. nih.govwhiterose.ac.uk This methodology offers a novel route to functionalized piperidines and proceeds enantiospecifically, with the ring-opening of the aziridine occurring at the least hindered position. nih.gov This allows for the use of readily available enantiomerically pure 2-substituted aziridines to prepare enantiomerically pure 2-substituted piperidines in good yields. nih.gov The success of this reaction is highly dependent on the N-substituent of the aziridine, with 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) groups proving to be the most effective. nih.gov
In the realm of [4+2] cycloadditions, a boronyl radical-catalyzed reaction has been reported for the synthesis of polysubstituted piperidines with dense substituents at the 3, 4, and 5-positions. nih.gov This radical (4+2) cycloaddition occurs between 3-aroyl azetidines and various alkenes, including those that are typically unreactive such as 1,2-di-, tri-, and tetrasubstituted alkenes. nih.gov The reaction is catalyzed by commercially available diboron(4) compounds and 4-phenylpyridine, and it delivers the polysubstituted piperidines in high yield and with high diastereoselectivity under metal-free conditions. nih.gov
| Cycloaddition Type | Reactants | Catalyst/Reagent | Key Features | Reference |
| [3+3] | Activated aziridines, Trimethylenemethane precursor | Palladium complex | Enantiospecific, ring opening at least hindered site | nih.govwhiterose.ac.uk |
| [4+2] | 3-Aroyl azetidines, Alkenes | Diboron(4) compounds / 4-phenylpyridine | Radical-catalyzed, high diastereoselectivity, metal-free | nih.gov |
Advanced Synthetic Routes to 3-Ethyl-4-methylpiperidine and Closely Related Structures
The synthesis of specific stereoisomers of substituted piperidines, such as this compound, often requires more sophisticated and controlled synthetic strategies. Advanced routes, including chiral pool synthesis, diastereoselective methods, and enantioselective approaches, are essential for accessing these structurally defined molecules.
Chiral Pool Synthesis Strategies for Enantiopure Piperidine Derivatives (e.g., from L-Malic Acid)
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. L-Malic acid is a versatile chiral building block that has been employed in the synthesis of enantiopure piperidine derivatives.
A notable example is the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for the synthesis of the Janus kinase inhibitor, CP-690,550. koreascience.krresearchgate.net This synthesis commences with L-malic acid and proceeds through a 16-step sequence to afford the target compound with a total yield of 26% and an enantiomeric excess of over 98%. koreascience.krresearchgate.net This multi-step synthesis highlights the utility of the chiral pool approach for the construction of complex, enantiomerically pure piperidine derivatives. koreascience.krresearchgate.net
Diastereoselective Syntheses of Substituted Piperidinemethanols
The control of diastereoselectivity is crucial in the synthesis of polysubstituted piperidines, where multiple stereocenters are present. Diastereoselective methods aim to selectively form one diastereomer over all others.
The synthesis of polysubstituted piperidines can be achieved through stereoselective one-pot pseudo four-component reactions that can lead to piperidinols. The use of 3-oxocarboxylic acid esters in place of aldehydes in these reactions can result in products with four stereocenters. nih.gov Furthermore, a highly diastereoselective four-component synthesis of polysubstituted 1,4,5,6-tetrahydropyridines has been developed, which can serve as precursors to piperidinemethanols. nih.gov
Enantioselective Approaches for 3,4-Disubstituted Piperidines
Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product. Several enantioselective approaches have been developed for the synthesis of 3,4-disubstituted piperidines.
One strategy involves the use of chiral 1,4-dihydropyridines as key intermediates, which has been successfully applied to the formal synthesis of (-)-Paroxetine and (+)-Femoxetine. researchgate.net Another approach utilizes the conjugate addition of lithium alkyl (or aryl) cyanocuprates to chiral unsaturated lactams derived from (R)-phenylglycinol. nih.gov This method yields enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives with high yield and stereoselectivity, and has been used in the enantiodivergent synthesis of (+)- and (-)-paroxetine. nih.gov
More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate has been developed. nih.govacs.org This reaction provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to access a wide variety of enantioenriched 3-piperidines. nih.govacs.org
| Approach | Key Intermediate/Reaction | Target/Example | Reference |
| Chiral 1,4-dihydropyridines | Chiral 1,4-dihydropyridines | (-)-Paroxetine, (+)-Femoxetine | researchgate.net |
| Conjugate Addition | Chiral unsaturated lactams and organocuprates | (+)- and (-)-paroxetine | nih.gov |
| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate and boronic acids | Enantioenriched 3-piperidines | nih.govacs.org |
Sequential Reaction Pathways for Complex Functionalized Piperidines (e.g., nine-step synthesis of related derivatives)
The construction of complex piperidine derivatives often necessitates multi-step synthetic sequences. These sequential pathways allow for the precise installation of functional groups and the establishment of desired stereochemistry.
As previously mentioned, the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-malic acid involves a 16-step sequence. koreascience.krresearchgate.net This lengthy but effective route demonstrates the power of sequential reactions to build up molecular complexity from a simple chiral precursor.
Another example of a sequential process is an efficient one-pot route from halogenated amides to piperidines. nih.gov This method integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single reaction vessel. nih.gov While not a lengthy multi-step synthesis in the traditional sense, it showcases a sequential cascade of reactions to achieve the desired piperidine product.
Reductive Amination and Alkylation Strategies for Introducing Substituents
Reductive amination and alkylation are cornerstone reactions in the synthesis of substituted piperidines, enabling the introduction of various functional groups onto either the nitrogen or carbon atoms of the heterocyclic ring.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, which transforms a carbonyl group into an amine through an intermediate imine or iminium ion. beilstein-journals.org This strategy can be applied to synthesize piperidine rings or to introduce substituents. For a molecule like this compound, a plausible synthetic route could involve the reductive amination of a suitably substituted δ-dicarbonyl compound or the modification of a piperidone precursor. chim.it
For instance, an intramolecular double reductive amination of a 2-methyl-3-ethyl-1,5-dialdehyde with a primary amine or ammonia source could theoretically construct the this compound ring in a single step. chim.it More commonly, a stepwise approach is used. A key intermediate, such as a 4-methylpiperidin-3-one, could be subjected to reductive amination with ethylamine to introduce the ethyl group onto the nitrogen, or a Wittig-type reaction followed by reduction could introduce the ethyl group at the C3 position.
A particularly relevant example is the methylation of a (3R,4R)-N-PG-3-amino-4-methylpiperidine (where PG is a protecting group). In this process, the primary amino group at the C3 position is methylated using formaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), a classic reductive amination protocol, to yield a methylamino substituent. google.com This highlights how reductive amination is used to introduce alkyl substituents onto existing amino groups within a piperidine framework. google.com
The choice of reducing agent is critical for the success of reductive amination. Mild hydride reagents are preferred as they selectively reduce the iminium ion intermediate without significantly reducing the initial carbonyl compound.
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Mild and highly selective for iminium ions over ketones/aldehydes. Tolerates a wide range of functional groups. google.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), often with added acid (e.g., AcOH) to facilitate imine formation. | Effective and selective, but generates toxic cyanide byproducts. nih.gov |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) | Less selective; can reduce the starting carbonyl. Often used in a stepwise process where the imine is formed first, isolated, and then reduced. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂ (Adams' catalyst), Raney Ni | "Green" method, but conditions can be harsh and may reduce other functional groups. dtic.mil |
Alkylation Strategies
Alkylation reactions provide a direct method for forming carbon-carbon or carbon-nitrogen bonds. In the context of this compound synthesis, alkylation can be used to introduce the ethyl and methyl groups at various stages.
N-Alkylation: The direct alkylation of the piperidine nitrogen is a straightforward process. It typically involves reacting the secondary amine of the piperidine ring with an alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. researchgate.net However, to synthesize this compound (where the ethyl group is on the carbon skeleton), the nitrogen must remain unsubstituted or be protected during C-alkylation steps.
C-Alkylation: Introducing alkyl groups onto the carbon framework of the piperidine ring is more complex and requires strategies to control regioselectivity. One approach involves the alkylation of an enolate or an equivalent species generated from a protected piperidone. For example, N-Boc-4-piperidone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated. However, achieving selective alkylation at the C3 position can be challenging. A patent for a similar structure, (3R,4R)-N-PG-4-methyl-3-methylaminopiperidine, demonstrates a synthetic route that constructs the ring with the desired C4-methyl group already in place via a Michael addition involving 2-butenal. google.com This avoids a potentially low-yield or unselective C-alkylation step on the pre-formed ring. google.com Another advanced strategy involves the palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines, where the ligand controls whether functionalization occurs at the α (C2/C6) or β (C3/C5) position, offering a direct route to 3-substituted piperidines. rsc.org
Protecting Group Strategies and Deprotection in this compound Synthesis
In multi-step syntheses of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and directing the reactivity to the desired position. google.com For piperidine synthesis, the secondary amine nitrogen is the most commonly protected site.
The use of an N-protecting group is crucial when performing reactions on the carbon skeleton, such as reduction, oxidation, or C-alkylation. whiterose.ac.uk For instance, if one were to introduce the ethyl group at the C3 position via an enolate alkylation of a 4-methylpiperidone, the nitrogen must be protected to prevent it from acting as a nucleophile and undergoing N-alkylation. whiterose.ac.uk The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the ease of its removal once its function is complete. The two most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. google.com
| Protecting Group | Structure | Protection Reagent(s) | Stability | Deprotection Condition(s) |
| tert-Butoxycarbonyl (Boc) | -C(O)OtBu | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases, nucleophiles, and catalytic hydrogenation. organic-chemistry.org | Strong acids (e.g., TFA in DCM; HCl in dioxane). peptide.comacs.org |
| Benzyloxycarbonyl (Cbz or Z) | -C(O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. total-synthesis.com | Catalytic Hydrogenolysis (H₂, Pd/C). total-synthesis.comorganic-chemistry.org |
N-Boc Protection and Deprotection:
The Boc group is widely used due to its ease of introduction and its stability under a broad range of non-acidic conditions. organic-chemistry.org A piperidine nitrogen can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base. nih.gov This N-Boc piperidine intermediate is stable to organometallic reagents and many reducing agents, allowing for extensive modification of the rest of the molecule. rsc.org
Deprotection of the Boc group is typically achieved under strong acidic conditions. acs.org A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.com Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol is also effective. acs.org The mechanism involves protonation of the carbonyl oxygen followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger, leading to the formation of a carbamic acid that spontaneously decarboxylates to release the free amine.
N-Cbz Protection and Deprotection:
The Cbz group is another robust protecting group for amines. It is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Cbz group is stable to both acidic and basic conditions, making it orthogonal to the Boc group. organic-chemistry.org This stability allows for selective deprotection if both groups are present in a molecule.
The primary method for Cbz group removal is catalytic hydrogenolysis. total-synthesis.com The N-Cbz protected piperidine is treated with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). organic-chemistry.org This reaction cleaves the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which, like in the Boc deprotection, decarboxylates to yield the free amine. total-synthesis.com This deprotection method is considered very clean as the byproducts are volatile or easily filtered off.
The synthesis of (3R,4R)-N-PG-4-methyl-3-methylaminopiperidine described in patent literature makes explicit use of both N-Boc and N-Cbz protecting groups, demonstrating their practical application in the synthesis of closely related structures. google.com
Computational and Theoretical Studies on 3 Ethyl 4 Methylpiperidine and Analogues
Quantum Chemical Investigations
Quantum chemical methods, based on the fundamental principles of quantum mechanics, are employed to predict the properties of molecules with a high degree of accuracy. Ab initio and Density Functional Theory (DFT) are two of the most prominent approaches used for these investigations.
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization
Ab initio and DFT calculations are fundamental to determining the most stable three-dimensional structure of a molecule, a process known as structural optimization. These methods calculate the energy of a given atomic arrangement and systematically alter the geometry to find the configuration with the lowest energy, which corresponds to the most stable structure.
For piperidine (B6355638) analogues, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been successfully applied to find the most stable conformations. researchgate.netbookpi.orgresearchgate.net For instance, studies on 2- and 3-methylpiperidine (B147322) have identified the most stable structure using the B3LYP/6-311G(d,p) level of theory. researchgate.net In substituted piperidines, the chair conformation is generally the most stable, and these calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the optimized geometry. materialsciencejournal.org For 3-ethyl-4-methylpiperidine, this would involve establishing the preferred orientation (axial or equatorial) of both the ethyl and methyl groups. First-principles schemes for structural optimization at finite temperatures, which account for strong phonon anharmonicity, have also been developed, allowing for predictions of structures under various conditions. aps.org
Analysis of Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution
Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT calculations are routinely used to analyze the distribution of electrons within a molecule. bookpi.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. researchgate.net For substituted piperidines, the HOMO is often distributed over the piperidine ring, while the LUMO's location can be influenced by the substituents. semanticscholar.org
Charge Distribution: Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. bookpi.orgmaterialsciencejournal.org This information reveals the electrophilic and nucleophilic sites, indicating where the molecule is most likely to undergo chemical reactions. researchgate.net Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions of positive and negative electrostatic potential on the molecular surface. bookpi.org
Prediction of Thermochemical Properties (e.g., Enthalpies of Formation for Methylpiperidines)
Thermochemical properties, such as the enthalpy of formation, are vital for understanding the stability and energy content of a compound. Computational methods can predict these properties, which is particularly useful when experimental data is unavailable. ulisboa.ptmit.edu
A combined experimental and computational study on methylpiperidines has shown that high-level ab initio methods like G3MP2B3 can predict standard molar enthalpies of formation in the gaseous state with excellent agreement with experimental data. nih.gov In contrast, some DFT methods were found to be less reliable for this specific property. nih.govscispace.com The study determined the enthalpies of formation for several methyl and dimethylpiperidine isomers, providing valuable benchmark data for computational models. nih.gov This data allows for an understanding of how the position of a methyl group on the piperidine ring influences its thermodynamic stability. nih.govresearchgate.net
Below is a table of experimentally determined and computationally predicted standard molar enthalpies of formation (ΔfHm°) in the gaseous phase for several piperidine analogues at 298.15 K.
| Compound | Experimental ΔfHm° (gas) (kJ·mol⁻¹) | G3MP2B3 Calculated ΔfHm° (gas) (kJ·mol⁻¹) |
| 1-Methylpiperidine | -59.1 ± 1.7 | -59.1 |
| 3-Methylpiperidine | -79.2 ± 1.6 | -79.4 |
| 4-Methylpiperidine (B120128) | -82.9 ± 1.7 | -82.6 |
| 2,6-Dimethylpiperidine | -111.2 ± 2.2 | -102.2 |
| 3,5-Dimethylpiperidine | -105.9 ± 1.8 | -106.1 |
| Data sourced from a combined experimental and computational study. nih.gov |
Conformational Energy Landscape and Potential Energy Surface Mapping
Substituted piperidines can exist in various conformations due to the flexibility of the six-membered ring. Mapping the conformational energy landscape helps to identify the most stable conformers and the energy barriers between them. aps.org
The piperidine ring typically adopts a chair conformation to minimize steric strain. For a substituted piperidine like this compound, several chair conformers are possible depending on whether the alkyl groups are in axial or equatorial positions. The diequatorial conformation is generally preferred for disubstituted piperidines to minimize steric hindrance. researchgate.net The potential energy surface (PES) can be explored by systematically changing key dihedral angles and calculating the energy at each point. researchgate.net Studies on related N-acylpiperidines have shown that pseudoallylic strain can significantly influence conformational preferences, forcing a 2-substituent into an axial orientation. nih.gov Such detailed PES mapping provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at equilibrium. aps.orgresearchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a broader range of computational techniques, including those based on classical mechanics, which are computationally less intensive than quantum methods and are suitable for larger systems or longer timescale simulations.
Force Field-Based Conformational Analysis
Force field methods treat molecules as a collection of atoms held together by springs, using a set of parameters derived from experimental or quantum mechanical data to describe the energy of the system. These methods are particularly effective for performing conformational analysis on flexible molecules. nih.gov
Various force fields, such as MM3, MM4, MMFF94, UFF, and DREIDING, have been benchmarked for their ability to calculate conformational energies in organic molecules. researchgate.netnih.gov For N-methylpiperidine, conformational analysis has been a subject of interest to understand the influence of the N-methyl group. acs.org Force field-based molecular dynamics simulations can be used to explore the conformational space of a molecule like this compound, simulating its dynamic behavior over time. harvard.edu While computationally efficient, the accuracy of force field methods is highly dependent on the quality of the parameters for the specific class of molecule being studied. nih.gov For piperidine-containing macrocycles, conformational analysis using these methods has been instrumental in understanding structure-activity relationships in drug design. acs.org
Exploration of Intermolecular Interactions in Crystal Structures (e.g., Hirshfeld Surface Analysis)
The analysis of intermolecular interactions within the crystal lattice is fundamental to understanding the solid-state properties of a compound, including its packing efficiency, stability, and polymorphism. While a specific crystal structure for this compound is not available in the reviewed literature, extensive studies on analogous piperidine derivatives provide significant insight into the types of interactions that govern their supramolecular assembly. Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying these intermolecular contacts. rsc.org This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal, providing a unique fingerprint of the crystalline environment.
Studies on substituted piperidine derivatives consistently show that the crystal packing is stabilized by a combination of hydrogen bonds and weaker van der Waals forces. iucr.org For instance, in the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, a close analogue, Hirshfeld analysis reveals that H···H interatomic interactions account for the largest portion of the surface area, followed by Cl···H, C···H, and O···H contacts. iucr.org Similarly, an analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide showed that H···H contacts were the most numerous, a direct consequence of the molecule's high hydrogen content, with O···H/H···O interactions being the second most significant. iucr.org
The quantitative contributions of different intermolecular contacts for several piperidine analogues, as determined by Hirshfeld surface analysis, are summarized below. These data illustrate the general interaction patterns expected for substituted piperidines.
| Compound/Interaction Type (%) | H···H | O···H / H···O | C···H / H···C | Halogen···H | Other | Reference |
| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | >50% | significant | significant | N/A | C···O (2.9%) | iucr.org |
| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | 52.1 | 10.4 | 16.3 | 18.8 (Cl···H) | C···O (1.1%) | iucr.org |
| Gem-aminal piperidine analogue (Compound 1) | 79.0 | 16.8 | N/A | N/A | N···H (4.2%) | mdpi.com |
| Thiazolo[3,2-a]pyrimidine derivative | 30.9 | 11.4 | 16.8 | 20.7 (Cl···H) | N/A | nih.gov |
This table presents data from piperidine analogues to illustrate typical intermolecular contact percentages.
Computational Design of Novel Piperidine Derivatives and Reaction Pathways
Computational chemistry provides indispensable tools for the rational design of novel piperidine derivatives with tailored properties, particularly for applications in medicinal chemistry and materials science. researchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are routinely employed to predict the biological activity and interaction mechanisms of new compounds before their synthesis. arabjchem.orgnih.gov
For example, 3D-QSAR models have been successfully constructed to elucidate the structural requirements for piperidine carboxamide derivatives to act as potent anaplastic lymphoma kinase (ALK) inhibitors. arabjchem.org In one such study, a robust Topomer CoMFA model was developed and validated, leading to the design of 60 novel compounds with potentially high inhibitory activity. arabjchem.org Subsequent molecular docking and MD simulations on a lead candidate helped to elucidate its binding mode and interaction patterns within the kinase's active site. arabjchem.org Similar computational approaches have been used to design dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are relevant for treating schizophrenia. nih.govnih.gov These studies generate pharmacophoric models that define the essential features—such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings—required for activity. nih.govnih.gov
The table below summarizes key parameters from representative computational design studies on piperidine derivatives, showcasing the predictive power of these models.
| Study Focus / Model | Target(s) | Key Statistical Parameters | Docking Score of Designed Hit (kcal/mol) | Reference |
| 3D-QSAR (Topomer CoMFA) | Karpas-299 tumor cells (ALK) | r² = 0.939, F = 84.401 | N/A | arabjchem.org |
| 3D-QSAR (CoMFA/CoMSIA) | 5-HT₂A Receptor | q² = 0.552, R² = 0.889 | -10.744 | nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | D₂ Receptor | q² = 0.577, R² = 0.863 | -11.388 | nih.govnih.gov |
| Group-Based QSAR | p53–HDM2 Interaction | N/A | -6.639 | researchgate.net |
This table illustrates the types of data generated in computational design studies of piperidine derivatives.
Beyond designing new molecules, theoretical studies are crucial for mapping and understanding the reaction pathways of piperidine and its analogues. Quantum chemistry calculations have been used to investigate the atmospheric photo-oxidation of piperidine initiated by hydroxyl (OH) radicals. whiterose.ac.uknih.govacs.org These studies predict the branching ratios for the initial hydrogen abstraction step, which is critical for determining the subsequent degradation products. whiterose.ac.uknih.govacs.org Calculations suggest that H-abstraction is most likely to occur at the C2 position, followed by the N1 and C3 positions. whiterose.ac.uknih.govacs.org Abstraction from the C2 position predominantly leads to the formation of 2,3,4,5-tetrahydropyridine, while abstraction from the C3 position can result in ring-opening. whiterose.ac.uknih.gov Other theoretical work has focused on modeling the hydrodenitrogenation (HDN) networks of pyridine (B92270) to piperidine and its subsequent C–N bond cleavage over catalysts, providing fundamental insights for nitrogen removal in industrial processes. researchgate.net
The following table details the calculated branching ratios for the initial H-abstraction from piperidine by OH radicals, as determined by quantum chemistry.
| H-Abstraction Position | Calculated Branching Ratio (%) | Major Subsequent Products | Reference |
| N1 | ~35 | 2,3,4,5-tetrahydropyridine, 1-nitrosopiperidine | whiterose.ac.uknih.gov |
| C2 | ~50 | 2,3,4,5-tetrahydropyridine | whiterose.ac.uknih.gov |
| C3 | ~13 | Ring-opening products | whiterose.ac.uknih.gov |
| C4 | ~2 | Piperidin-4-one, 2,3,4,5-tetrahydropyridin-4-ol | whiterose.ac.uknih.gov |
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
Substituted piperidines are fundamental scaffolds in the design and synthesis of a vast array of complex organic molecules, particularly those with significant biological activity. The structural rigidity and basic nitrogen atom of the piperidine (B6355638) ring allow for precise three-dimensional arrangements of functional groups, making them ideal starting points for creating diverse molecular frameworks.
The piperidine ring is a prevalent structural motif in numerous natural products and synthetic compounds with important pharmacological properties. While specific examples detailing the use of 3-Ethyl-4-methylpiperidine in the construction of diverse heterocyclic frameworks are not extensively documented in publicly available research, the general utility of substituted piperidines in this context is well-established. These frameworks are often assembled through multi-step synthetic sequences where the piperidine core provides a robust scaffold upon which further rings and functional groups can be elaborated. The synthesis of novel heterocyclic compounds often involves the reaction of piperidine derivatives with various reagents to form fused or spirocyclic systems. mdpi.com
Piperidine derivatives are crucial intermediates in the pharmaceutical industry. researchgate.net The synthesis of various drugs often involves the use of a substituted piperidine as a key building block. Although specific instances of this compound as a direct precursor in widely marketed pharmaceuticals are not prominently reported, its structural features suggest its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, the synthesis of potent analgesics has utilized functionalized piperidines as key intermediates. researchgate.net The ethyl and methyl groups on the piperidine ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially leading to improved efficacy or reduced side effects. The development of optically active piperidine derivatives is also of significant interest for producing enantiomerically pure drugs. google.com
Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. nih.govfiveable.me The piperidine scaffold is a popular choice for the construction of chemical libraries due to its synthetic tractability and its prevalence in known drugs. nih.gov Substituted piperidines like this compound can serve as a core structure to which a variety of chemical appendages can be attached, leading to a diverse library of related molecules. This approach allows for the systematic exploration of the chemical space around the piperidine core to identify compounds with desired biological activities. The use of solid-phase synthesis further enhances the efficiency of library creation. fiveable.meajrconline.org
| Application Area | Role of this compound (Potential) | Key Synthetic Strategies |
| Heterocyclic Frameworks | Core structural unit for building more complex ring systems. | Cyclization reactions, functional group transformations. |
| Medicinal Chemistry | Intermediate in the synthesis of novel drug candidates. | N-alkylation, acylation, coupling reactions. |
| Chemical Libraries | Central scaffold for creating diverse compound collections. | Combinatorial synthesis, parallel synthesis. |
Catalytic Roles of Piperidine Derivatives
The basic nature of the nitrogen atom in the piperidine ring allows it and its derivatives to function as effective base catalysts in a variety of organic reactions. The steric and electronic properties of substituents on the piperidine ring can be fine-tuned to control the selectivity and efficiency of these catalytic processes.
A prominent example of the catalytic application of a substituted piperidine is the use of 4-methylpiperidine (B120128) in solid-phase peptide synthesis (SPPS). scielo.org.mxresearchgate.net In SPPS utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, a mild base is required to remove the Fmoc group from the N-terminus of the growing peptide chain. nih.gov
The mechanism of Fmoc removal involves a base-mediated β-elimination. youtube.comacs.org The piperidine derivative abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. nih.govacs.org The secondary amine of the piperidine derivative then acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct, which drives the reaction to completion. nih.gov
Table of Piperidine Derivatives in Fmoc Removal
| Piperidine Derivative | Concentration in DMF | Efficacy in Fmoc Removal | Reference |
|---|---|---|---|
| Piperidine | 20% (v/v) | Standard, effective but with some drawbacks. | nih.gov |
| 4-Methylpiperidine | 20% (v/v) | Comparable to piperidine, considered a good alternative. | scielo.org.mxnih.gov |
Research has shown that 4-methylpiperidine is an efficient reagent for Fmoc removal, with reaction rates following the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mx This suggests that this compound would also be an effective catalyst for this transformation. The use of 4-methylpiperidine offers advantages in terms of availability and potentially reduced side reactions compared to piperidine. nih.gov Studies have demonstrated that peptides can be synthesized efficiently using 4-methylpiperidine for Fmoc deprotection. scielo.org.mxresearchgate.net
Chiral piperidine derivatives can act as organocatalysts to facilitate a variety of stereoselective transformations, leading to the synthesis of enantiomerically enriched products. The substituents on the chiral piperidine scaffold can create a specific chiral environment around the basic nitrogen atom, which can effectively control the stereochemical outcome of a reaction.
Various synthetic strategies have been developed for the stereoselective synthesis of substituted piperidines themselves, which can then be employed as catalysts. nih.govnih.govajchem-a.com For example, iridium-catalyzed cyclocondensation reactions can furnish highly substituted piperidines with good diastereoselectivity. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another powerful method to access enantioenriched 3-substituted piperidines. acs.org These chiral piperidine derivatives can then be utilized in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions to induce high levels of stereocontrol. The precise stereochemical arrangement of the ethyl and methyl groups in chiral isomers of this compound would be expected to influence the stereoselectivity of such catalytic processes.
Incorporation into Functional Materials Research (General Piperidine Derivatives)
The versatile structure of the piperidine scaffold has led to its exploration in the development of various functional materials. While specific research incorporating this compound is not extensively documented, the applications of piperidine derivatives, in general, provide a strong indication of its potential in materials science. These derivatives are known to be used as building blocks or additives in creating materials with tailored properties.
Exploration in Polymer Chemistry and Coating Development
Piperidine derivatives have been investigated for their utility in polymer chemistry, particularly as curing agents for epoxy resins and as components of corrosion-inhibiting coatings.
Epoxy Resin Curing:
Piperidine and its derivatives can function as curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, opening the epoxide ring and initiating polymerization, which leads to the formation of a cross-linked polymer network. The rate and extent of this curing process can be influenced by the structure of the piperidine derivative, including the presence of substituents on the ring. The ethyl and methyl groups in this compound would likely modulate the curing kinetics and the final properties of the cured epoxy resin due to steric and electronic effects. Research on various piperidine derivatives as curing agents has shown that they can impact the glass transition temperature and mechanical properties of the resulting thermoset polymer. For instance, piperidine has been used to cure diglycidyl ether of bisphenol-A (DGEBA) epoxy resins, and the presence of substituents can affect the initial stages of the curing process.
Corrosion Inhibition:
Piperidine derivatives have demonstrated efficacy as corrosion inhibitors for metals such as mild steel and copper in acidic environments. core.ac.ukbiointerfaceresearch.comresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes corrosive processes. core.ac.uk This adsorption occurs through the heteroatom (nitrogen) and, in some cases, pi-electrons of substituents. biointerfaceresearch.com The effectiveness of these inhibitors is influenced by their molecular structure, including the presence and nature of substituent groups. researchgate.net While direct studies on this compound are not available, research on other substituted piperidines suggests that the ethyl and methyl groups could enhance its adsorption and, consequently, its corrosion inhibition efficiency due to increased electron density on the nitrogen atom and greater surface coverage. researchgate.net
Below is a table summarizing the corrosion inhibition efficiencies of some piperidine derivatives, illustrating the influence of substitution on their performance.
| Inhibitor | Concentration | Metal | Medium | Inhibition Efficiency (%) |
| Piperidine | 10⁻² M | Iron | 1 M HCl | ~70-80 |
| 2-Methylpiperidine | 10⁻² M | Iron | 1 M HCl | ~60-70 |
| 4-Methylpiperidine | 10⁻² M | Iron | 1 M HCl | >90 |
| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | 0.005 M | Mild Steel | 1 M HCl | 93.8 |
This table is illustrative and compiled from various sources on piperidine-based corrosion inhibitors. The exact efficiency can vary based on experimental conditions.
Research into Reaction Mechanisms and Selectivity Enhancement in Piperidine Chemistry
The stereoselective synthesis and functionalization of substituted piperidines are of significant interest in organic chemistry. The presence of substituents, such as in this compound, introduces stereocenters, making the control of stereochemistry a critical aspect of its synthesis and subsequent reactions.
Stereoselective Synthesis:
The synthesis of 3,4-disubstituted piperidines with high stereoselectivity is a key area of research. acs.org One of the primary methods for accessing the piperidine core is the catalytic hydrogenation of corresponding substituted pyridines. asianpubs.orgchemrxiv.orgrsc.org For this compound, this would involve the reduction of 3-ethyl-4-methylpyridine. The choice of catalyst (e.g., platinum, rhodium, palladium) and reaction conditions can significantly influence the diastereoselectivity of the hydrogenation, leading to either cis or trans isomers. asianpubs.orgwhiterose.ac.uk For instance, the hydrogenation of substituted pyridines over PtO₂ has been shown to yield piperidine derivatives, with the stereochemical outcome being influenced by the reaction conditions. asianpubs.orgresearchgate.net
Chemo-enzymatic methods have also emerged as powerful tools for the asymmetric dearomatization of pyridines to produce enantioenriched substituted piperidines. acs.orgnih.gov These methods often involve a one-pot cascade reaction utilizing enzymes like amine oxidases and ene-imine reductases to achieve high stereoselectivity. acs.org
Palladium-Catalyzed Functionalization:
Palladium-catalyzed reactions are instrumental in the functionalization of the piperidine ring. acs.org Directing groups are often employed to achieve regioselective C-H activation and subsequent arylation or other modifications of the piperidine scaffold. rsc.orgacs.org The position of substituents on the ring, such as the ethyl and methyl groups in this compound, would be expected to influence the regioselectivity of such functionalization reactions due to steric hindrance and electronic effects. acs.org Computational studies on the mechanism of palladium-catalyzed arylation of piperidines have highlighted the importance of factors like the directing group, ligands, and additives in determining the reaction's efficiency and selectivity. acs.org
The following table outlines various catalytic systems used for the synthesis and functionalization of substituted piperidines, which could be applicable to this compound.
| Reaction Type | Catalyst System | Key Features |
| Pyridine (B92270) Hydrogenation | PtO₂ in Acetic Acid | Yields piperidine derivatives under pressure. asianpubs.orgresearchgate.net |
| Pyridine Hydrogenation | Rh₂O₃ | Effective for functionalized pyridines under mild conditions. rsc.org |
| Asymmetric Dearomatization | Amine Oxidase/Ene Imine Reductase | Chemo-enzymatic cascade for stereodefined piperidines. acs.orgnih.gov |
| C-H Arylation | Palladium with Directing Group | Regioselective functionalization of the piperidine ring. acs.orgrsc.org |
The ongoing research into these synthetic and mechanistic aspects of piperidine chemistry is crucial for unlocking the full potential of specifically substituted derivatives like this compound in advanced applications.
Q & A
Basic: What synthetic methodologies are recommended for high-purity synthesis of 3-Ethyl-4-methylpiperidine?
Answer:
High-purity synthesis requires multi-step optimization. A common approach involves reductive amination of 4-methylpiperidine with ethyl ketones, followed by purification via fractional distillation or column chromatography. For piperidine derivatives, protecting-group strategies (e.g., Boc or benzyl groups) can prevent side reactions during alkylation . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) should validate purity (>98%) and structural integrity . Note that steric hindrance from the ethyl and methyl groups may necessitate extended reaction times or elevated temperatures.
Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?
Answer:
- Spectroscopy: Use H and C NMR to confirm substituent positions and stereochemistry. The ethyl group’s triplet (δ ~1.2 ppm) and methyl group’s singlet (δ ~1.0 ppm) are diagnostic. IR spectroscopy identifies N-H stretching (3200–3400 cm) and C-N vibrations (1250–1350 cm) .
- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond angles and torsional strain. Define the puckering amplitude using Cremer-Pople coordinates to quantify non-planarity in the piperidine ring .
Advanced: How can computational modeling predict conformational dynamics and reactivity of this compound?
Answer:
Employ density functional theory (DFT) at the B3LYP/6-31G* level to model chair-to-boat transitions and substituent effects on ring puckering . Compare computed puckering parameters (e.g., θ and φ angles) with experimental SXRD data to validate models. Molecular dynamics (MD) simulations in implicit solvents (e.g., water, DMSO) predict solvation effects and nucleophilic attack sites .
Advanced: How to resolve contradictions between spectroscopic data and theoretical predictions for this compound?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder.
- Case Study: If NMR shows unexpected splitting, re-evaluate sample purity or consider dynamic effects (e.g., ring flipping). For SXRD disagreements, use Hirshfeld surface analysis to assess intermolecular interactions distorting the structure .
- Methodology: Cross-validate with alternative techniques (e.g., Raman spectroscopy for vibrational modes or neutron diffraction for H-atom positions) .
Advanced: What experimental designs are robust for evaluating the pharmacological potential of this compound?
Answer:
- In Vitro Assays: Screen for receptor binding (e.g., sigma-1 or opioid receptors) using radioligand displacement assays. Piperidine derivatives often require logP optimization (target 2–3) to balance blood-brain barrier permeability and solubility .
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., halogens or hydroxyl groups) and correlate changes with IC values. Use ANOVA to identify statistically significant trends .
- Toxicity Profiling: Conduct Ames tests for mutagenicity and CYP450 inhibition assays to assess metabolic stability .
Advanced: How to address challenges in reproducibility of this compound’s synthetic yields?
Answer:
Reproducibility issues often stem from moisture sensitivity or catalyst variability.
- Best Practices:
- Standardize reagents (e.g., anhydrous solvents, freshly distilled amines).
- Use high-precision instruments (e.g., automated syringe pumps for dropwise addition).
- Document reaction parameters (e.g., stirring rate, inert gas flow) in detail .
- Troubleshooting: If yields drop, analyze byproducts via LC-MS and adjust stoichiometry or catalyst loading (e.g., switch from Pd/C to Raney Ni for hydrogenation) .
Basic: What are the critical safety considerations when handling this compound?
Answer:
- Hazard Mitigation: Use fume hoods and nitrile gloves due to potential skin/eye irritation. Avoid strong oxidizers (e.g., HNO) to prevent exothermic reactions .
- Storage: Store under nitrogen at 2–8°C to prevent degradation. Monitor for peroxide formation if exposed to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
